

An In-depth Technical Guide on the Solubility of 4-Fluorobutanal

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Compound of Interest

Compound Name: 4-Fluorobutanal

Cat. No.: B3031540

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Executive Summary

This technical guide addresses the solubility characteristics of **4-Fluorobutanal** (C_4H_7FO), a fluorinated aldehyde of interest in various chemical synthesis and development processes. Direct quantitative solubility data for **4-Fluorobutanal** is not extensively available in published literature. Therefore, this document provides a robust framework for understanding its solubility through predictive analysis based on structural analogs, and outlines a detailed experimental protocol for its precise quantitative determination. The guide is designed to equip researchers with the necessary theoretical and practical knowledge to effectively work with **4-Fluorobutanal** in a variety of solvent systems.

Physicochemical Properties of 4-Fluorobutanal

Understanding the fundamental physicochemical properties of **4-Fluorobutanal** is essential for predicting its behavior in different solvents.

Table 1: Physicochemical Properties of **4-Fluorobutanal**

Property	Value	Source
Molecular Formula	C₄H₇FO	[1] [2]
Molecular Weight	90.10 g/mol	[1] [2]
Boiling Point	98.2 °C at 760 mmHg	[1]
Density	0.925 g/cm ³	[1]
Flash Point	26.1 °C	[1]

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| Structure | (Chemical Structure) |

The structure of **4-Fluorobutanal** features a four-carbon chain, a polar carbonyl (aldehyde) group, and a highly electronegative fluorine atom. This combination of a polar head and a relatively short, partially polarized alkyl chain dictates its solubility behavior.

Predictive Solubility Analysis

In the absence of direct quantitative data, the solubility of **4-Fluorobutanal** can be predicted by examining the known solubility of structurally similar compounds: butanal (the non-fluorinated analog) and 1-fluorobutane (the corresponding fluoroalkane).

- Butanal (Butyraldehyde): As the parent aldehyde, butanal is a polar molecule due to its carbonyl group.[\[3\]](#) It is fairly soluble in water (approx. 7.1 g/100 mL at 25°C) and is miscible with most common organic solvents, including ethanol, ether, acetone, and ethyl acetate.[\[4\]](#)[\[5\]](#)[\[6\]](#) This miscibility is due to the balance between the polar carbonyl group and the four-carbon alkyl chain.[\[3\]](#)
- 1-Fluorobutane: This analog lacks the polar carbonyl group but possesses the C-F bond. The fluorine atom increases the molecule's polarity compared to butane. While its solubility in water is limited, it is highly soluble in polar organic solvents like ethanol.[\[7\]](#)[\[8\]](#) The polar C-F bond enhances its solvating capabilities.[\[9\]](#)

Prediction for **4-Fluorobutanal**: **4-Fluorobutanal**'s structure suggests a polarity greater than that of butanal due to the inductive effect of the fluorine atom. This enhanced polarity should lead to strong interactions with polar solvents.

- Polar Protic Solvents (e.g., Ethanol, Methanol): Excellent solubility is expected. The aldehyde group can act as a hydrogen bond acceptor, and the overall molecular polarity will facilitate strong dipole-dipole interactions with the solvent.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is predicted due to strong dipole-dipole interactions between the solvent's polar functional groups and **4-Fluorobutanal**'s carbonyl and C-F groups. Butanal is already miscible with acetone and ethyl acetate.^[4]
- Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. While the butyl chain offers some nonpolar character, the strong polarity from the aldehyde and fluorine groups will limit miscibility with purely nonpolar solvents. Butanal is miscible with toluene, suggesting some affinity.^[4]

Table 2: Predicted Qualitative Solubility of **4-Fluorobutanal**

Solvent	Solvent Type	Predicted Solubility	Rationale
Ethanol	Polar Protic	Miscible	Strong hydrogen bonding and dipole-dipole interactions. Analog butanal is miscible.[4]
Methanol	Polar Protic	Miscible	Similar to ethanol, strong polar interactions.
Acetone	Polar Aprotic	Miscible	Strong dipole-dipole interactions. Analog butanal is miscible.[4]
Ethyl Acetate	Polar Aprotic	Miscible	Favorable dipole-dipole interactions. Analog butanal is miscible.[4]
Dichloromethane	Polar Aprotic	High	Good dipole-dipole interactions are expected.
Chloroform	Polar Aprotic	High	Favorable dipole-dipole interactions. Analog butanal is slightly soluble.[4]
Diethyl Ether	Moderately Polar	High	Analog butanal is miscible.[4]

| Hexane | Nonpolar | Low | Mismatch in polarity between solute and solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method followed by quantitative analysis is a reliable and widely adopted technique.^{[10][11]}

4.1 Materials and Equipment

- **4-Fluorobutanal** (solute)
- Selected organic solvents (high purity grade)
- Analytical balance (± 0.1 mg)
- Thermostatic shaker bath or incubator
- Glass vials with PTFE-lined screw caps (e.g., 10 mL)
- Calibrated volumetric flasks and pipettes
- Syringes and syringe filters (0.22 μm , solvent-compatible)
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV system
- Internal standard (a stable compound not present in samples, with a distinct retention time)

4.2 Experimental Workflow

The process involves preparing saturated solutions, separating the liquid phase, and analyzing the solute concentration.



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Caption: Workflow for experimental solubility determination.

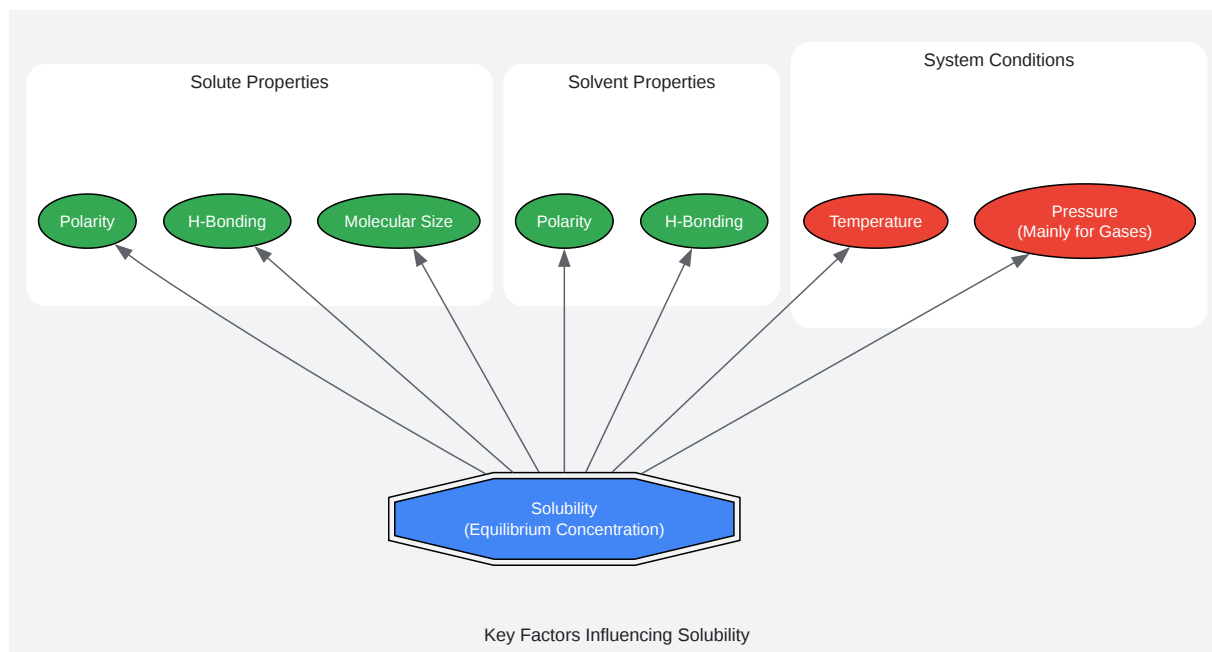
4.3 Detailed Procedure

- Preparation of Saturated Solution:
 - Add a precise volume (e.g., 5.0 mL) of the chosen solvent to a series of glass vials.
 - Add an excess amount of **4-Fluorobutanol** to each vial to ensure a solid/liquid phase remains after equilibration. The presence of undissolved solute is crucial for confirming saturation.^[11]
 - Securely cap the vials.
- Equilibration:

- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).
- Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The time required should be determined by analyzing samples at different time points (e.g., 24h, 36h, 48h) until the concentration remains constant.[\[12\]](#)
- Sample Collection and Preparation:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the thermostat for at least 2 hours to allow the excess solute to settle.
 - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred.
 - Accurately dilute the collected sample with the chosen solvent into a volumetric flask containing a known amount of an internal standard.
- Quantitative Analysis (GC-FID):
 - Prepare a series of calibration standards of **4-Fluorobutanol** of known concentrations in the same solvent, each containing the same amount of internal standard.
 - Analyze the calibration standards and the prepared sample by GC-FID.
 - Construct a calibration curve by plotting the ratio of the peak area of **4-Fluorobutanol** to the peak area of the internal standard against the concentration of the standards.
- Calculation:
 - Using the peak area ratio from the experimental sample, determine the concentration of **4-Fluorobutanol** from the calibration curve.
 - Express the final solubility in standard units, such as g/100 mL or mol/L.

Factors Influencing Solubility

The solubility of a compound is governed by several thermodynamic factors.[\[13\]](#) Understanding these relationships is key to controlling dissolution processes.



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